molecular formula C19H20N2O4 B7021716 N-(1,3-benzodioxol-5-yl)-3-benzylmorpholine-4-carboxamide

N-(1,3-benzodioxol-5-yl)-3-benzylmorpholine-4-carboxamide

Cat. No.: B7021716
M. Wt: 340.4 g/mol
InChI Key: YWPLPCXBFOALIE-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-3-benzylmorpholine-4-carboxamide is a synthetic organic compound that features a benzodioxole ring, a benzyl group, and a morpholine carboxamide moiety

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-benzylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-19(20-15-6-7-17-18(11-15)25-13-24-17)21-8-9-23-12-16(21)10-14-4-2-1-3-5-14/h1-7,11,16H,8-10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPLPCXBFOALIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-3-benzylmorpholine-4-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Coupling Reactions: The final step involves coupling the benzodioxole, benzyl, and morpholine carboxamide moieties using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-yl)-3-benzylmorpholine-4-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine moieties, leading to the formation of various substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the carboxamide bond to yield the corresponding amine and carboxylic acid.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-benzylmorpholine-4-carboxamide involves its interaction with microtubules, leading to the suppression of tubulin polymerization. This results in mitotic blockade and subsequent apoptosis of cancer cells . The compound’s molecular targets include tubulin and other proteins involved in cell cycle regulation.

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-yl)-3-benzylmorpholine-4-carboxamide can be compared with other benzodioxole-containing compounds:

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